(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione
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Overview
Description
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione is a complex organic compound known for its unique structure and significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions to form the pyrazinoindole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Perindopril Diketopiperazine: A related compound with similar structural features but different biological activities.
Perindopril EP Impurity F: Another structurally related compound used in pharmaceutical research.
Uniqueness
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione is unique due to its specific stereochemistry and the presence of the pyrazinoindole core
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3S,5aS,9aS,10aS)-3-methyl-2,3,5a,6,7,8,9,9a,10,10a-decahydropyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-7-12(16)14-9-5-3-2-4-8(9)6-10(14)11(15)13-7/h7-10H,2-6H2,1H3,(H,13,15)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
QXMYCOKJRGFDPI-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)N1 |
Canonical SMILES |
CC1C(=O)N2C3CCCCC3CC2C(=O)N1 |
Origin of Product |
United States |
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